Flexol 4GO

Übersicht

Beschreibung

Synthesis Analysis

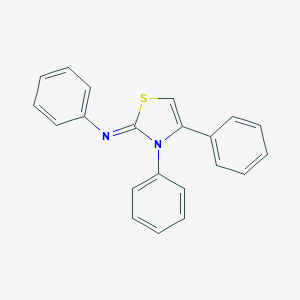

The synthesis of compounds related to tetraethylene glycol di(2-ethylhexanoate) has been explored in the context of creating novel ionic liquids with poly(ethylene glycol) grafts. One study describes the synthesis of a poly(ethylene glycol) grafted triethylamine functionalized dicationic ionic liquid, which was characterized and used as a catalyst for the synthesis of 2-amino-2-chromene derivatives in water . Another related synthesis involves a poly(ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid, which was also used as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives . These syntheses highlight the versatility of poly(ethylene glycol) derivatives in catalysis, particularly in environmentally friendly reactions conducted in water.

Molecular Structure Analysis

While the molecular structure of tetraethylene glycol di(2-ethylhexanoate) itself is not directly discussed in the provided papers, the structure of related poly(ethylene glycol) derivatives can be inferred to involve multiple ethylene glycol units attached to a central moiety, which in the case of the studies, is a functionalized ionic liquid . The presence of ethylene glycol units suggests flexibility and potential for interaction with a variety of substrates due to the presence of ether linkages.

Chemical Reactions Analysis

The chemical reactions detailed in the papers involve the use of poly(ethylene glycol) derivatives as catalysts in the synthesis of chromene derivatives. The first paper reports the use of a poly(ethylene glycol) grafted triethylamine functionalized dicationic ionic liquid for the three-component synthesis of 2-amino-2-chromene derivatives . The second paper describes a similar approach using a poly(ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives . These reactions are significant for their mild conditions, high yields, and the reusability of the catalysts, which contribute to their environmental friendliness.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraethylene glycol di(2-ethylhexanoate) are not directly reported in the provided papers. However, the synthesis of a related plasticizer, triethylene glycol di-2-ethylhexanoate, using a solid acid catalyst is discussed, with an emphasis on optimizing the synthesis process . The study found that the esterification reaction was nearly complete under the optimal conditions, with an ester content of 97.6% as detected by GC. The reaction conditions included a mole ratio of 2-ethylhexanoic acid to triethylene glycol of 2.15, a catalyst amount of 0.05% of the total reaction mass, and a temperature of 230°C for 5 hours . These findings suggest that the physical and chemical properties of tetraethylene glycol di(2-ethylhexanoate) would be similar in terms of its high ester content and the conditions required for its synthesis.

Wissenschaftliche Forschungsanwendungen

Informationen zur chemischen Substanz

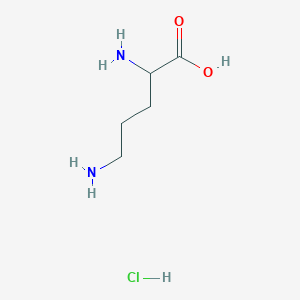

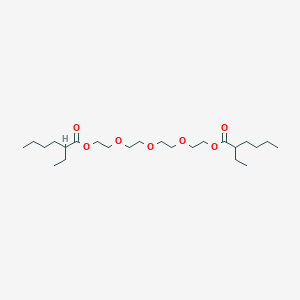

Flexol 4GO, auch bekannt als Tetraethylenglykoldi(2-ethylhexanoat), Weichmacher 4GO, 2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoat oder 3,6,9-Trioxaundecamethylenbis(2-ethylhexanoat), ist eine chemische Substanz mit der Molekülformel C24H46O7 . Sie hat ein Molekulargewicht von 446,625 .

Verwendung in Polyvinylchlorid (PVC)

Eine der Hauptanwendungen von this compound ist als Weichmacher in PVC. Weichmacher sind Additive, die die Plastizität oder Fließfähigkeit des Materials erhöhen, dem sie zugesetzt werden, einschließlich Kunststoffen, Zement, Beton, Wandplatten und Tonkörpern . This compound, ein Weichmacher auf Erdölbasis, wird häufig in PVC verwendet .

Anwendungen von Hochtemperatur-Lichtwellenleitern

This compound wurde bei der Entwicklung von UV-härtbaren Materialien für Hochtemperatur-Lichtwellenleiter-Anwendungen eingesetzt . Die Verbindung trägt zur thermischen Stabilität der Beschichtungsmaterialien bei, die in diesen Anwendungen verwendet werden

Safety and Hazards

Tetraethylene glycol di(2-ethylhexanoate) is stable under normal conditions of use. Avoid contact with strong oxidizing agents. Heating to decomposition may release carbon monoxide and carbon dioxide. Avoid extremes of temperature . It may cause skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, reproductive toxicity, and specific target organ toxicity .

Wirkmechanismus

Target of Action

The primary targets of Flexol 4GO are polymers, particularly polyvinyl chloride (PVC). It is used to increase the plasticity and decrease the viscosity of these materials, making them softer and more flexible .

Mode of Action

This compound works by embedding itself between the chains of polymers, spacing them apart and increasing their “free volume”. This results in a significant lowering of the glass transition temperature for the plastic, making it softer . It was also suggested that the presence of plasticizer can control the mobility of the polymer chain, which is more complex than what was initially thought .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the physical properties of the polymers. By embedding itself between polymer chains, this compound increases the free volume and decreases the glass transition temperature of the material. This results in increased flexibility and decreased brittleness .

Pharmacokinetics

For instance, it has good thermal stability and chemical stability .

Result of Action

The primary result of this compound’s action is the increased flexibility and decreased brittleness of materials, particularly PVC. This makes the material more workable and suitable for a variety of applications, including vinyl siding, roofing, vinyl flooring, rain gutters, plumbing, and electric wire insulation/coating .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect the mobility of the plasticizer and thus its ability to embed itself between polymer chains. Additionally, the presence of other chemicals can potentially interact with this compound, affecting its performance .

Eigenschaften

IUPAC Name |

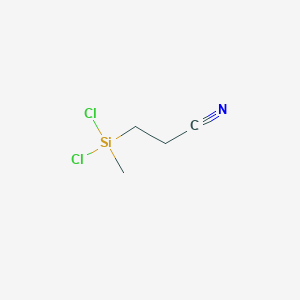

2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O7/c1-5-9-11-21(7-3)23(25)30-19-17-28-15-13-27-14-16-29-18-20-31-24(26)22(8-4)12-10-6-2/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHPTPQZVBYHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027797 | |

| Record name | Tetraethylene glycol di(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000023 [mmHg] | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

18268-70-7 | |

| Record name | 1,1′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] bis(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18268-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG-4 diethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol di(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecamethylene bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.